molecular formula C18H18ClN3O2 B11598493 Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate

Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate

Cat. No.: B11598493
M. Wt: 343.8 g/mol
InChI Key: HJIWLJKGOIEVJV-UHFFFAOYSA-N
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Description

Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is a synthetic organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group and two methyl groups at positions 5 and 7 The ethyl acetate moiety is attached to the 6-position of the pyrazolo[1,5-a]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core, followed by esterification to introduce the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that can influence the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the 4-chlorophenyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The unique structural features of this compound make it a candidate for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound has been used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-chloro-2-methylthio)pyrimidin-5-yl)acetate: This compound shares a similar pyrimidine core but differs in the substitution pattern and functional groups.

    4-Chloro-2-(methylthio)-5-pyrimidineacetic acid ethyl ester: Another related compound with a pyrimidine core and different substituents.

Uniqueness

Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C18H18ClN3O2/c1-4-24-18(23)9-15-11(2)20-17-10-16(21-22(17)12(15)3)13-5-7-14(19)8-6-13/h5-8,10H,4,9H2,1-3H3

InChI Key

HJIWLJKGOIEVJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N=C1C)C

Origin of Product

United States

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